(2-Chloro-4-methylphenyl)hydrazine
Overview
Description
(2-Chloro-4-methylphenyl)hydrazine is an organic compound with the molecular formula C7H9ClN2 It is a derivative of phenylhydrazine, where the phenyl ring is substituted with a chlorine atom at the second position and a methyl group at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-4-methylphenyl)hydrazine typically involves the reaction of 2-chloro-4-methylbenzaldehyde with hydrazine hydrate. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The resulting product is then purified through recrystallization or other suitable purification techniques .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems may be employed to enhance efficiency and safety during the production process .
Chemical Reactions Analysis
Types of Reactions
(2-Chloro-4-methylphenyl)hydrazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding azo compounds.
Reduction: It can be reduced to form amines.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are used for substitution reactions.
Major Products Formed
Oxidation: Azo compounds.
Reduction: Amines.
Substitution: Various substituted phenylhydrazines depending on the nucleophile used.
Scientific Research Applications
(2-Chloro-4-methylphenyl)hydrazine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: It is employed in the study of enzyme inhibition and as a reagent in biochemical assays.
Industry: Used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of (2-Chloro-4-methylphenyl)hydrazine involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved may include inhibition of oxidative enzymes and disruption of cellular redox balance .
Comparison with Similar Compounds
Similar Compounds
- (2-Chloro-4-methylphenyl)hydrazine hydrochloride
- (3-Chloro-2-methylphenyl)hydrazine
- 4-Methylphenylhydrazine hydrochloride
Uniqueness
This compound is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. The presence of both chlorine and methyl groups influences its reactivity and interaction with biological targets, making it a valuable compound for various applications .
Biological Activity
(2-Chloro-4-methylphenyl)hydrazine, also known as N-(2-chloro-4-methylphenyl)hydrazine, is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C7H8ClN3, with a molecular weight of approximately 171.61 g/mol. The compound features a hydrazine functional group attached to a chlorinated aromatic ring, which is crucial for its biological interactions.
The biological activity of this compound primarily involves its ability to interact with various biological targets such as enzymes and receptors. It may exert its effects through:
- Enzyme Inhibition : The compound can inhibit enzymes involved in cell proliferation and metabolic processes, which may contribute to its anticancer properties.
- Antimicrobial Activity : Studies have indicated that derivatives of this compound can demonstrate significant antimicrobial activity against various pathogens, including both Gram-positive and Gram-negative bacteria .
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of this compound and related compounds. The following table summarizes the antimicrobial efficacy observed in various studies:
Compound | Target Organisms | Minimum Inhibitory Concentration (MIC) | Activity Level |
---|---|---|---|
This compound | E. coli, S. aureus | 50 µg/mL | Moderate |
Phthalazin-1-ol derivatives | C. albicans | 25 µg/mL | Strong |
Hydrazone derivatives | Various bacteria and fungi | 10-100 µg/mL | Variable |
These findings indicate that while this compound exhibits moderate activity against certain pathogens, derivatives may enhance antimicrobial efficacy significantly .
Anticancer Activity
Research has also explored the anticancer potential of this compound. In vitro studies have shown that this compound can induce apoptosis in cancer cell lines through the following mechanisms:
- Cell Cycle Arrest : It has been observed to cause G1 phase arrest in several cancer cell lines, inhibiting their proliferation.
- Reactive Oxygen Species (ROS) Generation : The compound may increase ROS levels within cells, leading to oxidative stress and subsequent apoptosis .
Case Studies
- Antimicrobial Efficacy Study : A study conducted on synthesized derivatives of this compound revealed significant activity against E. coli and S. aureus using the agar diffusion method. The results suggested that modifications to the hydrazine structure could enhance antibacterial properties .
- Cytotoxicity Assessment : In a cytotoxicity study involving various cancer cell lines, this compound demonstrated selective toxicity towards tumor cells while sparing normal cells, indicating its potential as a chemotherapeutic agent .
Properties
IUPAC Name |
(2-chloro-4-methylphenyl)hydrazine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2/c1-5-2-3-7(10-9)6(8)4-5/h2-4,10H,9H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGRIORRVCWZOFX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NN)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.61 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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